1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-6-7-17(9-14(13)2)22-19(25)20-8-4-5-16-11-21-18-10-15(3)23-24(18)12-16/h6-7,9-12H,4-5,8H2,1-3H3,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCAVYQTWNNFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea, identified by its CAS number 1798678-67-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is CHNO, with a molecular weight of 337.4 g/mol. The structure features a dimethylphenyl group and a pyrazolo[1,5-a]pyrimidine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1798678-67-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 337.4 g/mol |
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit various pharmacological properties including anti-inflammatory, antitumor, and antibacterial activities. The specific compound has been investigated for its potential as an inhibitor of key enzymes and receptors involved in disease pathways.
- Antitumor Activity : Compounds containing pyrazolo[1,5-a]pyrimidine structures have shown inhibitory effects on tumor growth by targeting pathways such as BRAF(V600E), EGFR, and telomerase activity . This suggests that this compound may possess similar antitumor properties.
- Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This compound may also exhibit these effects through similar mechanisms.
- Antibacterial Properties : Some studies have highlighted the antibacterial activity of pyrazole derivatives against various bacterial strains. The specific compound's structure may enhance its ability to penetrate bacterial cell walls and inhibit growth.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
- Antitumor Studies : A study evaluating pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific role of this compound in these pathways remains to be fully elucidated.
- Inflammatory Response Modulation : Research on similar compounds has shown that they can reduce levels of pro-inflammatory cytokines in vitro. The potential for this compound to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
- DMH3: A modulator of skeletal development, DMH3 (4-(3-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine) shares the pyrazolo[1,5-a]pyrimidine core but replaces the 3,4-dimethylphenyl group with a quinolinyl moiety and uses a morpholine linker instead of urea. This structural variation likely alters its pharmacokinetic profile, enhancing solubility via the morpholine group compared to the urea linker in the target compound .
- Bis[2-amino-6-(aryl)nicotinonitrile] derivatives: Synthesized by reacting α,β-unsaturated ketones with malononitrile (), these compounds feature pyridine and pyrazole rings but lack the urea functionality. Their antimicrobial activity suggests that pyrazolopyrimidine derivatives with electron-withdrawing groups (e.g., cyano) may exhibit stronger bioactivity than the dimethylphenyl-substituted target compound .
Urea-Containing Heterocycles
- 3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones: Synthesized via fusion of pyrazolo-oxazinones with urea/thiourea (), these compounds integrate urea into the pyrimidinone core rather than as a side chain. This difference may reduce conformational flexibility compared to the target compound’s propyl-linked urea .
- 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea: This analog (CAS: 1058175-25-9, MW: 442.9 g/mol) replaces pyrazolopyrimidine with pyridazinone and includes a 4-chlorophenyl group. The larger molecular weight and chlorine substituent may enhance lipophilicity but reduce metabolic stability compared to the target compound .
Pharmacological and Physicochemical Profiles
Key Observations:
- Bioactivity: The target compound’s pyrazolopyrimidine core is associated with kinase modulation (e.g., DMH3) and antimicrobial effects (e.g., bis-nicotinonitriles) . However, its urea side chain may offer unique hydrogen-bonding interactions compared to morpholine or cyano groups.
- Synthetic Flexibility: The propyl linker in the target compound allows greater conformational freedom compared to rigid fused-ring systems (e.g., pyrazolo[3,4-d]pyrimidinones) .
Q & A
Q. What is the structural basis for the biological activity of 1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea?
The compound’s activity arises from its hybrid structure:
- Pyrazolo[1,5-a]pyrimidine core : Known to interact with ATP-binding pockets in kinases and bacterial enzymes .
- Urea linker : Facilitates hydrogen bonding with target proteins (e.g., kinases, receptors) .
- 3,4-Dimethylphenyl group : Enhances lipophilicity, improving membrane permeability .
Methodological validation includes X-ray crystallography of analogous compounds (e.g., pyrazolo-pyrimidine derivatives) to confirm binding modes .
Q. What are the primary biological targets of this compound?
Evidence suggests dual targeting:
- Kinase inhibition : Structural analogs (e.g., pyrazolo-pyrimidines) inhibit cyclin-dependent kinases (CDKs) and DDR1, a receptor tyrosine kinase overexpressed in cancers .
- Antibacterial activity : Pyrazolo-pyrimidine derivatives disrupt Gram-positive bacterial enzymes (e.g., DNA gyrase) via competitive inhibition .
Target validation requires kinase profiling assays (e.g., SelectScreen®) and bacterial MIC testing with strains like Staphylococcus aureus .
Q. How is the compound synthesized, and what are critical reaction steps?
A typical synthesis involves:
Core formation : Condensation of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine with 3-chloropropyl urea.
Coupling : Reaction with 3,4-dimethylphenyl isocyanate under anhydrous conditions .
Key challenges include controlling regioselectivity during pyrazolo-pyrimidine ring closure and minimizing urea hydrolysis. Purity is confirmed via HPLC (>95%) and NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., moderate kinase inhibition vs. strong antibacterial effects)?
Discrepancies arise from:
- Assay conditions : Variations in ATP concentrations (kinase assays) or bacterial growth media (e.g., cation-adjusted Mueller-Hinton broth) .
- Structural analogs : Subtle modifications (e.g., replacing dimethylamino with morpholino groups) alter selectivity .
Methodology : - Dose-response curves : Compare IC50 values across assays .
- Molecular dynamics simulations : Predict binding affinities for kinase vs. bacterial targets .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Key approaches include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the urea linker to enhance solubility .
- Nanoparticle encapsulation : Improves bioavailability, as demonstrated with similar pyrazolo-pyrimidine derivatives .
Validation : Plasma stability assays (37°C, pH 7.4) and murine PK studies (Cmax, t1/2) .
Q. How does the compound’s enantiomeric purity impact its activity?
The stereochemistry of the propyl linker influences target binding:
- Racemic mixtures : Show reduced potency (e.g., 2-fold lower CDK2 inhibition vs. enantiopure forms) .
Methodology : - Chiral HPLC : Separate enantiomers using cellulose-based columns .
- Enantioselective synthesis : Use asymmetric catalysis (e.g., BINAP ligands) to produce single enantiomers .
Data Analysis & Experimental Design
Q. What computational tools predict off-target interactions?
- Molecular docking (AutoDock Vina) : Screens against kinase and bacterial enzyme libraries .
- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirms binding to DDR1 in cancer cell lysates .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment .
Comparative Analysis of Structural Analogs
| Analog | Modification | Impact on Activity | Reference |
|---|---|---|---|
| N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-morpholinobenzamide | Morpholino substitution | Increased kinase selectivity (CDK4/6) | |
| 1-(5-Chloro-2-methoxyphenyl) variant | Chloro-methoxy group | Enhanced antibacterial potency (MIC = 8 µg/mL vs. S. aureus) | |
| Trifluoromethyl-sulfonamide derivative | Sulfonamide addition | Improved blood-brain barrier penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
